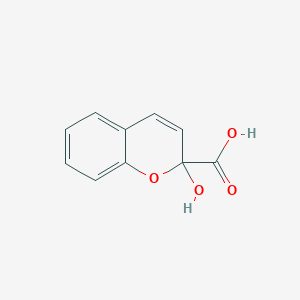![molecular formula C20H12O B1195470 2-Hydroxybenzo[a]pyrene CAS No. 56892-30-9](/img/structure/B1195470.png)
2-Hydroxybenzo[a]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxybenzo[a]pyrene is an ortho- and peri-fused polycyclic arene.
Scientific Research Applications
Metabolite Analysis in Biological Samples
2-Hydroxybenzo[a]pyrene, as a metabolite of benzo[a]pyrene, is extensively studied in the context of human exposure to polycyclic aromatic hydrocarbons (PAHs). A prominent application is in the trace determination of urinary 3-hydroxybenzo[a]pyrene, a metabolite of benzo[a]pyrene, indicating exposure to carcinogenic compounds. Studies have developed methods for its sensitive determination in urine, employing techniques like automated column-switching high-performance liquid chromatography and ionic liquids-based dispersive liquid-liquid microextraction followed by high-performance liquid chromatography-high resolution tandem mass spectrometry (Simon et al., 2000); (Hu et al., 2016).
Kinetics and Pharmacokinetics Modelling
Understanding the kinetics of benzo[a]pyrene and its hydroxy metabolites like 3-hydroxybenzo[a]pyrene is crucial in occupational exposure risk assessment. Physiologically-based pharmacokinetic modelling provides insights into the metabolic pathways and exposure risks, especially in industrial settings where workers are exposed to PAHs (Heredia‐Ortiz & Bouchard, 2013).
Environmental Exposure Analysis
Environmental exposure to PAHs is also monitored using hydroxybenzo[a]pyrene as a biomarker. For instance, the utility of urinary 3-hydroxybenzo[a]pyrene has been evaluated in scenarios of exposure to atmospheric PAHs. These studies help in assessing the impact of environmental pollution on human health (Leroyer et al., 2010).
Analytical Method Development
The development of analytical methods for detecting hydroxybenzo[a]pyrene in biological and environmental samples is a significant area of research. Techniques like solid-phase extraction, capillary zone electrophoresis, and liquid chromatography-fluorescence detection have been explored to improve the sensitivity and accuracy of detecting these metabolites in various matrices (Knobel et al., 2012); (Barbeau et al., 2011).
Bioavailability and Biotransformation Studies
Research on the bioavailability and biotransformation of hydroxybenzo[a]pyrene in various organisms, including fish, has provided insights into the environmental impact and potential risks associated with PAHs. These studies are essential for understanding the ecological and health implications of PAH contamination (James et al., 2001).
Properties
| 56892-30-9 | |
Molecular Formula |
C20H12O |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
benzo[a]pyren-2-ol |
InChI |
InChI=1S/C20H12O/c21-16-10-14-6-5-13-9-12-3-1-2-4-17(12)18-8-7-15(11-16)19(14)20(13)18/h1-11,21H |
InChI Key |
KAXJMEFTXJWMLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC(=CC(=C54)C=C3)O |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC(=CC(=C54)C=C3)O |
| 56892-30-9 | |
synonyms |
2-hydroxybenzo(a)pyrene 2-hydroxybenzo(a)pyrene, 3H-labeled 2-hydroxybenzo(a)pyrene, hydrogen sulfate benzo(a)pyren-2-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B1195395.png)
![N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine](/img/structure/B1195397.png)






![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)
![5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1195409.png)
